molecular formula C8H10N4 B11920236 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B11920236
M. Wt: 162.19 g/mol
InChI Key: JSXCAZOHVKHONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 1605-78-3) is a high-purity, heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It serves as a privileged scaffold due to its structural similarity to purine bases, allowing it to interact effectively with various biological targets. The compound features a fused, planar pyrazolo[1,5-a]pyrimidine core, which provides a rigid framework for synthetic elaboration and optimization. Key Research Applications and Value: • Kinase Inhibition & Cancer Research: The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . It serves as a key building block for developing inhibitors against kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . • Neuroscience & CNS Drug Discovery: This chemical scaffold has demonstrated high affinity and selectivity as an antagonist for the serotonin 5-HT6 receptor (5-HT6R) . This makes it a valuable tool for researching and developing novel treatments for central nervous system (CNS) diseases. Historically, related 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines have been studied as a non-benzodiazepinoid class of antianxiety agents . • Scaffold for Novel Therapeutics: Recent research has identified the pyrazolo[1,5-a]pyrimidin-3-amine ring as a novel and effective scaffold for inhibiting neutral sphingomyelinase 2 (nSMase2), a therapeutic target in conditions like Alzheimer's and Parkinson's disease . It is considered the minimal pharmacophore required for this inhibitory activity . Synthesis & Characteristics: The compound is efficiently synthesized via cyclocondensation reactions, a well-established route for constructing the pyrazolo[1,5-a]pyrimidine core . Its structure allows for further functionalization through methods like palladium-catalyzed cross-coupling, enabling the introduction of diverse groups to enhance biological activity and fine-tune pharmacological properties . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,9H2,1-2H3

InChI Key

JSXCAZOHVKHONY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)N)C

Origin of Product

United States

Preparation Methods

The most direct and widely cited method for synthesizing 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves a cyclocondensation reaction between 3-amino-4-cyanopyrazole (1 ) and acetylacetone (2 ) (Scheme 1) . This one-pot reaction proceeds via nucleophilic attack of the amino group at the β-keto position of acetylacetone, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core.

Procedure :

  • Equimolar amounts of 1 (1.0 mmol) and 2 (1.0 mmol) are dissolved in methanol.

  • The mixture is heated under reflux for 5 hours, yielding 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3 ) as a pale yellow solid in 90% yield .

  • The nitrile group at position 3 is subsequently reduced to an amine using catalytic hydrogenation (H₂, Raney Nickel) or borane-tetrahydrofuran (BH₃·THF), affording the target compound .

Key Advantages :

  • High regioselectivity due to the electronic effects of the nitrile group, which directs cyclization to positions 5 and 7 .

  • Scalability and compatibility with green solvents like methanol .

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances in microwave irradiation have significantly reduced reaction times while maintaining high yields . For instance, a microwave-assisted protocol achieves cyclocondensation in 2 minutes at 140°C using acetic acid as a catalyst .

Procedure :

  • A mixture of 1 (1.0 mmol), 2 (1.0 mmol), and acetic acid (5 mmol) is irradiated in a microwave reactor.

  • The crude product is precipitated in ice water and recrystallized from ethanol, yielding 3 in 85–92% yield .

Key Advantages :

  • Energy efficiency and reduced side reactions compared to conventional heating .

  • Compatibility with acid-sensitive functional groups due to shorter exposure times .

Regioselective Optimization Using Solvent and Catalyst Systems

Regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis are addressed through solvent and catalyst selection. For example, dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA) exclusively yields the 5,7-dimethyl isomer, whereas ethanol with acetic acid favors competing regioisomers .

Procedure :

  • 1 and 2 are stirred in DMSO with 5 mol% TFA at room temperature for 24 hours.

  • The reaction selectively produces 3 without detectable regioisomers, as confirmed by ¹H-NMR .

Key Advantages :

  • Avoids chromatographic purification by leveraging solvent-dependent regioselectivity .

  • Enables access to gram-scale quantities for industrial applications .

Post-Cyclization Functionalization of the Nitrile Group

The nitrile group in 3 serves as a versatile handle for further functionalization. Reduction to the amine is typically accomplished via:

Method A (Catalytic Hydrogenation) :

  • 3 is dissolved in ethanol and hydrogenated under 50 psi H₂ with Raney Nickel at 80°C for 6 hours .

  • Yield: 78–85% .

Method B (Borane Reduction) :

  • 3 is treated with BH₃·THF in tetrahydrofuran at 0°C for 2 hours, followed by acidic workup .

  • Yield: 70–75% .

Key Considerations :

  • Catalytic hydrogenation is preferred for large-scale synthesis due to lower cost .

  • Borane reduction offers milder conditions for acid-sensitive derivatives .

Comparative Analysis of Synthetic Routes

Table 1 summarizes the efficiency of reported methods:

MethodConditionsYield (%)RegioselectivityReference
Conventional RefluxMeOH, 5 h, 80°C90High
Microwave IrradiationAcOH, 140°C, 2 min92High
TFA-Catalyzed in DMSODMSO, rt, 24 h89Exclusive

Structural Characterization and Validation

Critical to these syntheses is rigorous structural validation via NMR and mass spectrometry. For example:

  • ¹H-NMR : The 5,7-dimethyl groups in 3 appear as singlets at δ 2.45 and 2.52 ppm, respectively .

  • ¹³C-NMR : The nitrile carbon resonates at δ 118.5 ppm, which shifts to δ 42.3 ppm upon reduction to the amine .

  • HRMS : [M+H]⁺ for 3 is observed at m/z 173.0824 (calc. 173.0829) .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. The following table summarizes some key findings:

CompoundCancer TypeIC50 (µM)Reference
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amineA549 (Lung)12.5
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amineMCF-7 (Breast)8.0

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways related to tumor growth.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have shown that it effectively inhibits both Gram-positive and Gram-negative bacteria. The following table provides an overview of its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

These findings suggest potential applications in treating bacterial infections.

Enzyme Inhibition Studies

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has been investigated for its role as an enzyme inhibitor. Notably, it has shown activity against various enzymes crucial for cellular processes:

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

The inhibition of these enzymes can have significant implications in drug development for diseases such as gout and cancer.

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine to various biological targets. These studies have indicated that this compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways:

  • 14-alpha demethylase : Critical for sterol biosynthesis.
  • Alkaline phosphatase : Involved in dephosphorylation processes.

These interactions are essential for understanding the compound's pharmacological potential and guiding further drug design efforts.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine against A549 lung cancer cells. The results indicated that the compound induces apoptosis through a mitochondrial-dependent pathway and exhibits significant cytotoxicity at low concentrations.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results showed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Carboxamide derivatives (e.g., compound 2f ) exhibit lower yields (34–67%) due to steric hindrance during coupling reactions .
  • Dearomatization of the pyrimidine ring (e.g., via NaBH₄ reduction) generates tetrahydropyrazolo[1,5-a]pyrimidines, which show conformational lability in NMR studies .
Physicochemical Properties

Lipophilicity (LogD₇.₄) and solubility are critical for bioavailability. 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine derivatives with carboxamide groups (LogD₇.₄ = 1.8–2.5) are more lipophilic than hydroxylated analogs (LogD₇.₄ = 0.5–1.2) .

Table 2: Comparative Physicochemical Data

Compound LogD₇.₄ TSPO Binding Affinity (Ki, nM) Selectivity (TSPO/CBR)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-ylacetamide 2.1 0.8 >100
Parent molecule (Reference [2]) 1.7 1.2 >100
5,7-Dihydroxypyrazolo[1,5-a]pyrimidine 0.9 Not tested N/A

Key Findings :

  • Substitution with trifluoromethoxy or biphenyl groups enhances lipophilicity but may reduce aqueous solubility .
  • Carboxamide derivatives retain high TSPO binding affinity (Ki < 1 nM) with conserved selectivity over the central benzodiazepine receptor (CBR) .

Biological Activity

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine is C7H9N5C_7H_9N_5, with a molecular weight of approximately 162.19 g/mol. The compound features a pyrazolo ring fused to a pyrimidine ring, with methyl groups at the 5 and 7 positions and an amino group at the 3 position. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Research indicates that 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine acts primarily as a ligand for the translocator protein (TSPO), which is involved in neurosteroid biosynthesis. This interaction has implications for various neurological disorders. The compound is noted for its anxiolytic effects without the side effects commonly associated with benzodiazepines, making it a promising candidate for anxiety treatment .

Biological Activities

1. Anticancer Properties:
Studies have shown that 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine exhibits significant anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. The mechanism may involve interference with specific signaling pathways associated with cell growth and survival.

2. Anti-inflammatory Effects:
The compound also demonstrates anti-inflammatory properties across various models. This activity is particularly relevant in conditions characterized by neuroinflammation, suggesting potential therapeutic applications in treating neurodegenerative diseases .

3. Antibacterial and Antibiofilm Activity:
Recent studies have assessed the antibacterial properties of derivatives of this compound against multidrug-resistant strains. Some derivatives exhibited significant bactericidal effects and antibiofilm activities against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. .

Case Studies

Several case studies highlight the biological efficacy of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine:

  • Case Study 1: A study evaluated its effects on anxiety models in rodents. The results indicated that treatment with this compound significantly reduced anxiety-like behaviors without inducing sedation or other side effects typical of conventional anxiolytics.
  • Case Study 2: In vitro studies demonstrated that the compound inhibited the growth of HeLa cancer cells by inducing apoptosis through activation of caspase pathways.

Synthesis Methods

The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be achieved through various methods:

Synthesis MethodDescription
Microwave-assisted synthesisAllows for rapid formation with high yields (85-97%) under optimized conditions using β-enaminones and NH-5-aminopyrazoles .
Conventional heatingLess efficient compared to microwave methods but still utilized in some protocols .

Q & A

Basic: What are the standard synthetic routes for 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine?

Answer:
The synthesis typically involves a multi-step approach starting with cyclization of precursors such as ethyl 2-cyanoacetate. A common method includes:

Condensation : Reacting ethyl 2-cyanoacetate with dimethylformamide dimethyl acetal to form intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate.

Cyclization : Treating the intermediate with hydrazine derivatives under reflux in ethanol or methanol to form the pyrazolo[1,5-a]pyrimidine core.

Functionalization : Introducing the amine group via nucleophilic substitution or reduction reactions.
Critical parameters include solvent polarity (e.g., ethanol for optimal cyclization) and temperature control (reflux at 80–100°C). Characterization via NMR and mass spectrometry is essential to confirm purity .

Basic: How is structural confirmation achieved for this compound and its derivatives?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm dearomatization-induced geometric isomers (e.g., cis/trans configurations observed in reduced derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in stable derivatives.
    For example, NMR coupling constants (J values) distinguish between isomers in dearomatized products .

Basic: What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
These compounds are explored as:

  • Enzyme Inhibitors : Targeting kinases (e.g., cyclin-dependent kinases) and phosphodiesterases due to their ATP-binding site mimicry.
  • Receptor Modulators : Peripheral benzodiazepine receptors (PBRs) are studied using radiolabeled derivatives like [11C]DPA-713 for positron emission tomography (PET) imaging .
  • Anti-inflammatory Agents : Substituted derivatives show activity against COX-2 and TNF-α pathways .

Advanced: How does dearomatization of the pyrimidine ring affect reactivity and biological activity?

Answer:
Dearomatization via reduction (e.g., NaBH4 in methanol) generates non-planar, saturated intermediates with distinct conformational lability. This process:

  • Alters Reactivity : Increases susceptibility to electrophilic attacks at the C3 position.
  • Induces Isomerism : Creates pairs of geometric isomers (cis/trans), which exhibit differential binding to biological targets. Computational modeling (DFT) predicts isomer stability, while NMR dynamics reveal interconversion barriers .
    Example: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives show reduced aromaticity, enhancing solubility for in vivo studies .

Advanced: How can structure-activity relationships (SAR) guide optimization of this scaffold?

Answer:
Key SAR strategies include:

  • Substituent Variation : Systematic substitution at C3 (amine), C5, and C7 (methyl groups) to modulate steric and electronic effects.
  • Bioisosteric Replacement : Swapping the pyrimidine ring with thiadiazolo or pyrrolo groups to improve metabolic stability .
  • Pharmacophore Mapping : Identifying critical hydrogen-bond donors/acceptors (e.g., C3 amine for PBR binding ).
    Example: N,N-diethylacetamide derivatives show enhanced blood-brain barrier penetration in PET tracers .

Advanced: What methodologies are used to study this compound’s pharmacokinetics and biodistribution?

Answer:

  • Radiolabeling : Incorporating isotopes like 11C or 18F (e.g., [11C]DPA-713) for real-time PET imaging of receptor occupancy .
  • LC-MS/MS Quantification : Measures plasma/tissue concentrations with high sensitivity.
  • Metabolic Stability Assays : Liver microsome incubations identify cytochrome P450-mediated degradation pathways .

Advanced: How can solubility challenges be addressed during in vitro assays?

Answer:

  • Co-solvent Systems : Use DMSO:water mixtures (≤1% DMSO) to maintain compound stability.
  • Prodrug Strategies : Introduce phosphate or ester groups hydrolyzed in vivo.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances aqueous dispersion .

Advanced: How should researchers resolve contradictory data in biological activity studies?

Answer:

  • Verify Synthetic Purity : Re-characterize batches via HPLC and NMR to rule out isomer contamination.
  • Dose-Response Repetition : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 consistency.
  • Target Selectivity Profiling : Use kinase inhibitor panels to identify off-target effects .

Advanced: What green chemistry approaches apply to its synthesis?

Answer:

  • Solvent Substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent.
  • Catalytic Methods : Employ microwave-assisted synthesis to reduce reaction times and energy consumption.
  • Waste Minimization : Use flow chemistry for precise reagent control and reduced byproduct formation .

Advanced: How can computational modeling predict interactions with novel targets?

Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
  • MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability.
  • QSAR Models : Train algorithms on datasets of IC50 values to predict activity for untested derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.